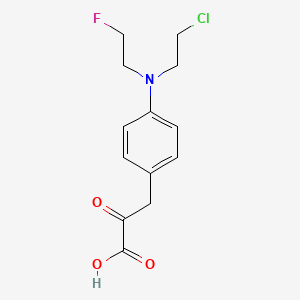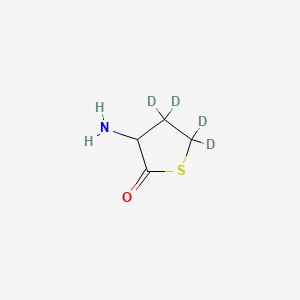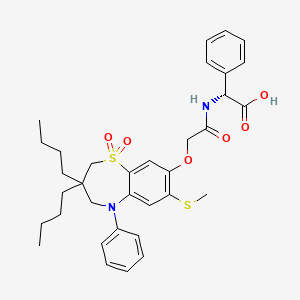
N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide: is a chemical compound with the molecular formula C14H14N2O3S and a molecular weight of 290.338 g/mol . This compound is also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone and Acetyldapsone . It is characterized by the presence of an acetamide group attached to a sulfonyl-substituted phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide typically involves the reaction of 4-aminobenzenesulfonamide with acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acetylated to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Aromatic Substitution: The aromatic ring in N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products:
Nitration: Formation of nitro-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Applications De Recherche Scientifique
Chemistry: N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential as an antimicrobial and anticancer agent . It has been evaluated for its activity against bacterial and fungal strains, as well as its cytotoxicity against cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases , leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can disrupt bacterial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
- N-Acetyl-4,4’-diaminodiphenylsulfone (Acetyldapsone)
- N-(4-(4-Bromophenyl)sulfonyl)phenylacetamide
- N-(4-(4-Chlorophenyl)sulfonyl)phenylacetamide
Uniqueness: N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide is unique due to its specific sulfonyl and acetamide functional groups , which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
4542-32-9 |
|---|---|
Formule moléculaire |
C10H12N2O4S |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
3-oxo-N-(4-sulfamoylphenyl)butanamide |
InChI |
InChI=1S/C10H12N2O4S/c1-7(13)6-10(14)12-8-2-4-9(5-3-8)17(11,15)16/h2-5H,6H2,1H3,(H,12,14)(H2,11,15,16) |
Clé InChI |
FDZMNCCKUUOJEX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)
![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)


